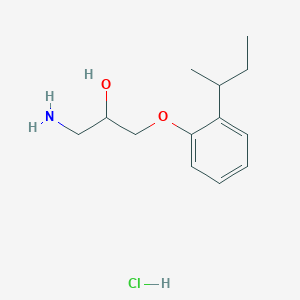

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Uterine Relaxant Properties

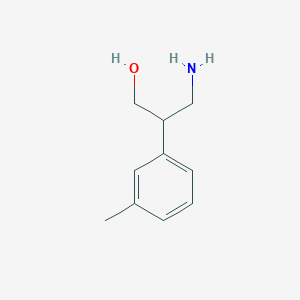

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride derivatives show promising uterine relaxant properties. Studies indicate that compounds synthesized from this chemical structure can significantly delay the onset of labor in pregnant rats, exhibiting higher cyclic adenosine monophosphate (cAMP) releasing potential than isoxsuprine hydrochloride, except for specific derivatives. Notably, these compounds also demonstrate insignificant cardiac stimulant potential compared to isoxsuprine hydrochloride, which highlights their potential safety and effectiveness as uterine relaxants (Viswanathan & Chaudhari, 2006).

Cardioselectivity and Beta-adrenoceptor Affinity

Research has also explored the cardioselectivity of beta-adrenoceptor blocking agents derived from 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride. The synthesized series of compounds demonstrated significant affinity for beta-1 and beta-2-adrenoceptors, showcasing substantial cardioselectivity, especially when the aryloxy moiety's size increased to certain substituents. This indicates the compound's potential in developing cardioselective beta-blockers, offering new possibilities in cardiovascular therapeutics (Rzeszotarski et al., 1979).

Chemical Protection and Deprotection Strategies

The compound has also been involved in studies focusing on chemical protection strategies. Research has shown that propargyloxycarbonyl chloride, derived from the core structure of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride, can effectively protect hydroxyl and amino functionalities of amino alcohols and aminophenols. This offers an orthogonal protection strategy where an amine and an alcohol group can be protected simultaneously, and later, if required, the alcohol group can be selectively deprotected. Such strategies are invaluable in synthetic chemistry for complex molecule construction (Ramesh, Bhat, & Chandrasekaran, 2005).

Antimicrobial Properties

Synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol have shown to be effective antimicrobial agents against bacteria and fungi, outperforming some current medical antiseptics. This suggests the potential of derivatives of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride in developing new, more potent antimicrobial compounds (Jafarov et al., 2019).

Propriétés

IUPAC Name |

1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14;/h4-7,10-11,15H,3,8-9,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOJEJLEGHIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2607190.png)

![ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2607191.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)

![Ethyl 2-(1-pyrrolidinylcarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2607199.png)

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607209.png)

![(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2607210.png)